![molecular formula C10H11ClN2O2 B4088828 N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide](/img/structure/B4088828.png)
N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide
説明
N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2004 by Pfizer, Inc. and has been the subject of extensive scientific research since then. CP-690,550 has shown promise as a potential treatment for a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide works by inhibiting the activity of JAK3, a protein kinase that plays a key role in the immune system. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide prevents the activation of these cytokines and reduces inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide has also been shown to reduce the proliferation of T cells, which play a key role in the immune response. In clinical trials, N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide has been shown to reduce the signs and symptoms of rheumatoid arthritis and psoriasis, including joint pain, swelling, and skin lesions.
実験室実験の利点と制限
One advantage of N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide for lab experiments is its specificity for JAK3. This allows researchers to study the role of JAK3 in the immune response and inflammation. However, one limitation of N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide is its potential for off-target effects. N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide may inhibit other JAK kinases, such as JAK1 and JAK2, which could lead to unwanted side effects.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide. One direction is the development of more potent and selective JAK3 inhibitors. Another direction is the study of the long-term effects of N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide in patients with autoimmune diseases. Additionally, the role of JAK3 in other diseases, such as cancer and viral infections, could be studied using N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide as a tool.
科学的研究の応用
N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In preclinical studies, N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide has been shown to inhibit JAK3 activity and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, N-(5-chloro-2-pyridinyl)tetrahydro-2-furancarboxamide has shown promising results in the treatment of rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)oxolane-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-3-4-9(12-6-7)13-10(14)8-2-1-5-15-8/h3-4,6,8H,1-2,5H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFQSJKWJNVVJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloropyridin-2-yl)tetrahydrofuran-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。